molecular formula C7H13F2NO B1458247 [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol CAS No. 1568029-94-6

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Cat. No. B1458247
M. Wt: 165.18 g/mol
InChI Key: GQZMHXIIQNHRCZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1568029-94-6 . It has a molecular weight of 165.18 and its IUPAC name is [(2R)-1-(2,2-difluoroethyl)-2-pyrrolidinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Methanol as a Chemical Marker

Methanol Marker for Transformer Insulation Degradation : Methanol has been identified as a reliable chemical marker for evaluating the condition of solid insulation in power transformers. Its presence in transformer oil, initially discovered during thermal ageing tests with oil-immersed insulating papers, has led to the development of analytical methods for its determination. Methanol's generation correlates with the degradation of cellulosic solid insulation, making it a valuable indicator for monitoring transformer health. Efforts to standardize its measurement are underway, with ASTM and IEC working groups focusing on its analytical determination. Field-testing results confirm methanol's utility in signaling the degradation of cellulosic insulation within transformers, thus aiding in maintenance and operational decisions (Jalbert et al., 2019).

Methanol in Environmental Chemistry

Land Methanol Flux and Atmospheric Chemistry : Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound. It primarily originates from living plants and undergoes bi-directional exchange with the atmosphere, highlighting its importance in both emission and deposition processes. Ecosystem-scale measurements reveal methanol's impact on atmospheric chemistry, including its interactions with the hydroxyl radical (OH) and its contribution to global methanol budgets. This comprehensive understanding is crucial for accurately modeling atmospheric methanol dynamics and assessing its environmental implications (Wohlfahrt et al., 2015).

Methanol in Fuel Cell Technology

Direct Methanol Fuel Cells (DMFCs) : DMFCs represent a promising technology for clean energy generation, converting methanol directly into electrical energy with water and carbon dioxide as by-products. Despite their advantages, such as easier storage and handling of methanol compared to hydrogen, DMFCs face challenges including lower efficiency, power density, and higher costs. Research efforts focus on overcoming these obstacles through catalyst development and membrane technology improvements. DMFCs hold potential for portable power applications, offering a cleaner alternative to traditional energy sources (Joghee et al., 2015).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMHXIIQNHRCZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.